2-Bromo-6-methyl-4-nitrobenzoic acid
Description
Contextual Significance of Substituted Benzoic Acids
Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH) and bearing one or more additional substituents. Their significance in organic chemistry is multifaceted. The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction, making it a valuable synthetic handle. chegg.comrsc.org Furthermore, the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of further functionalities. chegg.com This dual reactivity makes substituted benzoic acids crucial building blocks for creating complex molecular architectures. They are pivotal intermediates in the industrial synthesis of a wide array of products, including dyes, polymers, and therapeutic agents. rsc.orgresearchgate.net
Strategic Importance of Bromine, Methyl, and Nitro Functionalities in Aromatic Systems
Bromine (-Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electronegative, leading to an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. bldpharm.com However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+R), a p-π conjugation effect. bldpharm.comnih.gov While the inductive effect is generally stronger, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. bldpharm.com The carbon-bromine bond also provides a site for cross-coupling reactions and can act as a leaving group in nucleophilic aromatic substitution, adding to its synthetic utility.
Methyl (-CH₃): The methyl group is a classic activating group. It donates electron density to the aromatic ring primarily through hyperconjugation, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution. chemicalbook.com This electron-donating nature increases the nucleophilicity of the ring, making it more reactive than benzene and directs incoming electrophiles to the ortho and para positions. chemicalbook.com
Nitro (-NO₂): The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R). bldpharm.com This significantly reduces the ring's reactivity towards electrophiles. The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, meaning that electrophilic attack is most likely to occur at the meta position. bldpharm.comlibretexts.orgnih.gov
Research Rationale and Scope for 2-Bromo-6-methyl-4-nitrobenzoic Acid
The unique substitution pattern of this compound makes it a compound of considerable research interest. The presence of three distinct functional groups with competing electronic effects—an activating methyl group and deactivating bromo and nitro groups—presents a fascinating case for studying regioselectivity in chemical reactions. The steric hindrance imposed by the two ortho substituents (bromo and methyl) flanking the carboxylic acid group would be expected to influence the reactivity of both the carboxyl function and the aromatic ring.
This specific arrangement of substituents makes the compound a valuable, albeit challenging, intermediate for the synthesis of highly substituted, complex aromatic molecules. Such polysubstituted scaffolds are often sought in medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel functional materials. The rationale for its study lies in its potential as a specialized building block, where each functional group can be selectively manipulated to construct elaborate molecular frameworks.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1807209-44-4 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | This compound |
| SMILES Code | O=C(O)C1=C(C)C=C(N+=O)C=C1Br |
| InChI Key | OEZGSEGSWSTHCF-UHFFFAOYSA-N |
Detailed Research Findings
While specific, in-depth research publications focusing solely on this compound are not widely available in the public domain, its synthesis and reactivity can be predicted based on established principles of organic chemistry and knowledge of similar polysubstituted aromatic compounds.
Plausible Synthetic Routes
The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents. libretexts.orgopenstax.org A plausible synthesis for this compound would likely start from a simpler, commercially available substituted toluene (B28343).
One potential route could begin with 2-bromo-6-methylaniline (B1334028). The amino group is a strong ortho, para-director, but its reactivity often needs to be moderated.
Nitration: Direct nitration of 2-bromo-6-methylaniline would likely lead to the introduction of a nitro group at the 4-position, directed by the powerful activating amino group.
Sandmeyer Reaction: The resulting 2-bromo-6-methyl-4-nitroaniline (B33979) could then undergo a Sandmeyer reaction. Diazotization of the amino group with nitrous acid (generated from NaNO₂ and a strong acid) followed by reaction with a cyanide salt (e.g., CuCN) would introduce a nitrile group (-CN) in place of the original amino group.
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group would yield the desired carboxylic acid, affording this compound.
An alternative strategy might involve the oxidation of a corresponding toluene derivative. For instance, the synthesis could start with 2-bromo-4-nitrotoluene. Oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is a standard transformation for preparing benzoic acids from toluenes. chemicalbook.comchemicalbook.com Subsequent introduction of the second bromine or methyl group would depend on the directing effects at each stage.
Anticipated Reactivity and Research Applications
The chemical behavior of this compound is governed by its functional groups:
Carboxylic Acid Reactivity: The steric hindrance from the adjacent bromo and methyl groups would likely decrease the rate of reactions involving the carboxyl group, such as esterification or amidation, compared to less hindered benzoic acids.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group para to the bromine atom would activate the C-Br bond towards nucleophilic aromatic substitution (SₙAr). This would allow the bromine to be displaced by various nucleophiles (e.g., amines, alkoxides), providing a pathway to a diverse range of derivatives.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). nih.gov This transformation would dramatically alter the electronic properties of the ring, converting the strongly deactivating nitro group into a strongly activating amino group, thereby opening up new avenues for subsequent electrophilic substitution reactions.
Given these characteristics, this compound serves as a highly specialized intermediate. Its primary application would be in multi-step syntheses where a densely functionalized aromatic core is required, particularly in the fields of pharmaceutical and agrochemical research.
Expected Spectroscopic Characteristics
Although specific spectra for this compound are not readily published, its key spectroscopic features can be predicted:
¹H NMR: The ¹H NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 3 would likely be downfield due to the influence of the adjacent electron-withdrawing groups. A singlet corresponding to the methyl protons would appear in the upfield region (around 2.4-2.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents.
IR Spectroscopy: The infrared (IR) spectrum would show characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch would appear around 1700 cm⁻¹. Distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZGSEGSWSTHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Methyl 4 Nitrobenzoic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Bromo-6-methyl-4-nitrobenzoic acid, several logical disconnections can be proposed, each suggesting a different synthetic pathway. The three primary disconnections involve the strategic removal of the carboxylic acid, the nitro group, or the bromo group.
C-COOH Disconnection (Oxidation pathway): The most straightforward retrosynthetic step is the disconnection of the carboxylic acid group, which points to a late-stage oxidation of a methyl group. This pathway identifies 2-bromo-6-methyl-4-nitrotoluene as the immediate precursor. This strategy is advantageous as the oxidation of a benzylic methyl group is a well-established transformation.
C-NO₂ Disconnection (Nitration pathway): An alternative disconnection involves the removal of the nitro group via an electrophilic aromatic substitution reaction. This suggests that 2-bromo-6-methylbenzoic acid could serve as the key precursor, with the final step being a targeted nitration. The success of this route is entirely dependent on the directing effects of the existing bromo, methyl, and carboxyl groups.
C-Br Disconnection (Bromination pathway): A third possibility is the disconnection of the bromo group, which identifies 6-methyl-4-nitrobenzoic acid as the precursor. This route would rely on a highly regioselective bromination reaction in the final step, governed by the directing influence of the methyl, nitro, and carboxyl substituents.
Each of these disconnections proposes a unique set of challenges, primarily concerning the control of regiochemistry during the electrophilic substitution steps.
Precursor Design and Selection Strategies
The choice of starting material is critical and is informed by the retrosynthetic analysis. The ideal precursor should be readily accessible and allow for the regiochemically controlled introduction of the remaining functional groups.
2-bromo-6-methyl-4-nitrotoluene: This precursor, identified via the oxidation pathway, is arguably the most promising. Although not a simple starting material itself, its synthesis can be designed logically. Its main advantage is that the final oxidation step does not involve aromatic substitution, thus avoiding potential isomer formation in the last stage.
2-bromo-6-methylbenzoic acid: This precursor for the nitration pathway is a viable starting point. However, its utility is contingent on the ability to direct the incoming nitro group specifically to the C4 position, which can be challenging.
6-methyl-4-nitrobenzoic acid: The viability of this precursor depends on achieving selective bromination at the C2 position, ortho to the carboxylic acid and meta to the nitro group. The synthesis of 2-methyl-4-nitrobenzoic acid (a different isomer) is documented, suggesting that related structures could be accessible. google.com
Ultimately, the most effective strategy involves selecting a precursor where the existing substituents synergistically direct the incoming functional group to the desired, unoccupied position on the aromatic ring.
Regioselective Functionalization Approaches
The core of the synthetic challenge lies in achieving high regioselectivity during the functionalization of the benzene (B151609) ring. The directing effects of the substituents—whether they are activating or deactivating, and whether they direct ortho-, para-, or meta-—are the determining factors. fiveable.me
Targeted nitration would be employed if starting from a precursor like 2-bromo-6-methylbenzoic acid. The regiochemical outcome is dictated by the combined influence of the existing groups.
| Group | Position | Type | Directing Effect |
| -COOH | C1 | Deactivating | Meta (to C3, C5) |
| -Br | C2 | Deactivating (weak) | Ortho, Para (to C3, C5) |
| -CH₃ | C6 | Activating | Ortho, Para (to C3, C5) |
As the table indicates, all three substituents strongly direct an incoming electrophile, such as the nitronium ion (NO₂⁺), to the C3 and C5 positions. There is no significant directing influence towards the desired C4 position. Therefore, the direct nitration of 2-bromo-6-methylbenzoic acid would be expected to yield a mixture of unwanted isomers, making this a non-viable approach for the synthesis of the pure target compound.
This approach would involve the bromination of a precursor such as 6-methyl-4-nitrobenzoic acid. Again, the regioselectivity is paramount.
| Group | Position | Type | Directing Effect |
| -COOH | C1 | Deactivating | Meta (to C3, C5) |
| -NO₂ | C4 | Deactivating (strong) | Meta (to C3, C5) |
| -CH₃ | C6 | Activating | Ortho, Para (to C3, C5) |
In this scenario, all three groups direct the incoming electrophile (Br⁺) towards the C3 and C5 positions. The desired C2 position is sterically hindered by two adjacent groups and is not electronically favored by any of the substituents. Consequently, direct bromination of 6-methyl-4-nitrobenzoic acid would not yield the desired 2-bromo isomer in any significant amount.
Introducing a methyl group onto a highly substituted and deactivated aromatic ring via methods like Friedel-Crafts alkylation is generally not feasible. quora.com Deactivating groups such as -NO₂ and -COOH make the ring too electron-poor to undergo the reaction. quora.com Therefore, a successful synthesis must rely on a precursor that already contains the methyl group. The strategy revolves not around a late-stage alkylation, but on starting with a substituted toluene (B28343) derivative, ensuring the methyl group is incorporated from the beginning of the synthetic sequence.
Multi-Step Synthetic Sequences and Optimization
Based on the analysis of regioselective functionalization, the most plausible pathway to this compound is a multi-step sequence that culminates in the oxidation of a pre-functionalized toluene precursor. This approach strategically builds the required substitution pattern before the final conversion of the methyl group to a carboxylic acid.
A proposed successful route starts from 2,6-dinitrotoluene :
Selective Reduction: The first step is the selective reduction of one of the two nitro groups. Using specific reducing agents like sodium sulfide (B99878) or controlled hydrogenation can yield 2-methyl-3-nitroaniline .
Sandmeyer Reaction: The resulting amino group is then converted into a bromo group. This is typically achieved through diazotization with sodium nitrite (B80452) and an acid (e.g., HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. This step produces 2-bromo-6-nitrotoluene (B1266184) . chemicalbook.com
Regioselective Nitration: The nitration of 2-bromo-6-nitrotoluene is the key step for installing the final ring substituent. The directing effects of the existing groups on this precursor are crucial.
The methyl group (at C1) is an ortho, para-director, activating the C2 (bromo), C4, and C6 (nitro) positions.
The bromo group (at C2) is an ortho, para-director, directing to the C1 (methyl), C3, and C5 positions.
The nitro group (at C6) is a meta-director, directing to the C2 (bromo) and C4 positions. Crucially, the directing vectors of the methyl group (para) and the nitro group (meta) converge on the C4 position, which is also sterically accessible. This strong synergistic effect allows for the highly regioselective nitration at C4 to produce the key intermediate, 2-bromo-6-methyl-4-nitrotoluene .
Oxidation: The final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. brainly.com This step converts 2-bromo-6-methyl-4-nitrotoluene into the final product, This compound .
The optimization of this sequence would involve carefully controlling the reaction conditions at each stage, particularly for the selective reduction and the final oxidation, to maximize yields and minimize side-product formation.
| Step | Starting Material | Key Transformation | Reagents | Product |
| 1 | 2,6-Dinitrotoluene | Selective Reduction | Na₂S or controlled H₂/Pd | 2-Methyl-3-nitroaniline |
| 2 | 2-Methyl-3-nitroaniline | Sandmeyer Reaction | 1. NaNO₂, HBr; 2. CuBr | 2-Bromo-6-nitrotoluene |
| 3 | 2-Bromo-6-nitrotoluene | Electrophilic Nitration | HNO₃, H₂SO₄ | 2-Bromo-6-methyl-4-nitrotoluene |
| 4 | 2-Bromo-6-methyl-4-nitrotoluene | Oxidation | KMnO₄, heat | This compound |
Stepwise Introduction of Substituents
A common and effective strategy for synthesizing substituted benzoic acids is the late-stage oxidation of a corresponding substituted toluene. This approach allows for the assembly of the desired substitution pattern on the more manageable toluene ring before converting the methyl group to the carboxylic acid. The synthesis of this compound would likely proceed via a precursor such as 2-bromo-6-methyl-4-nitrotoluene.
The general synthetic sequence involves:
Starting Material Selection : A commercially available or readily synthesized substituted toluene is chosen as the starting point. For the target molecule, a plausible precursor is 2-bromo-6-methyltoluene.
Electrophilic Aromatic Substitution : Subsequent functional groups are introduced. For instance, nitration of 2-bromo-6-methyltoluene would be the next logical step. The directing effects of the existing bromo (ortho-, para-directing) and methyl (ortho-, para-directing) groups must be considered. The nitro group would preferentially add to the para position relative to the bromine, which is also ortho to the methyl group, leading to the desired 2-bromo-6-methyl-4-nitrotoluene intermediate. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Oxidation : The final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. A widely used method involves potassium permanganate (KMnO₄) in a basic solution, followed by acidification. chemicalbook.comyoutube.com
A representative oxidation reaction is shown below, based on the synthesis of the related compound, 2-bromo-4-nitrobenzoic acid. chemicalbook.com
Table 1: Representative Oxidation of a Substituted Toluene
| Precursor | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Bromo-4-nitrotoluene | Potassium permanganate (KMnO₄), Pyridine, Water | Reflux for 8 hours, followed by acidification with HCl | 2-Bromo-4-nitrobenzoic acid | 66% |
This stepwise approach provides a high degree of control over the final substitution pattern, making it a reliable method for synthesizing complex benzoic acid derivatives.
Purification Techniques for Intermediate and Final Products
The purity of the final product and all intermediates is critical in multi-step synthesis. Several techniques are employed to isolate and purify substituted benzoic acids and their precursors.
Crystallization : This is the most common method for purifying solid organic compounds like benzoic acid derivatives. youtube.com It relies on the difference in solubility of the compound in a given solvent at high and low temperatures. Impure benzoic acid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. youtube.com The choice of solvent is crucial for effective purification.
Extraction : Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility characteristics. For instance, after oxidation, the reaction mixture is typically acidified. The resulting carboxylic acid, being less soluble in water, can be extracted into an organic solvent like ethyl acetate. chemicalbook.com The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product.
Filtration : This is a simple mechanical method used to separate a solid product from a liquid or solution. Following crystallization or precipitation, the solid crystals are collected by vacuum or gravity filtration. chemicalbook.com
Distillation : For industrial-scale purification of crude benzoic acid, distillation in a divided wall column can be an efficient method, particularly for separating components with different boiling points. google.com This is more applicable to the purification of liquid precursors or the raw benzoic acid product before final crystallization.
Table 2: Summary of Purification Techniques
| Technique | Principle | Application Stage |
|---|---|---|
| Crystallization | Differential solubility in a solvent at varying temperatures. | Final product and solid intermediate purification. |
| Extraction | Differential solubility in two immiscible liquid phases. | Work-up step to isolate the product from the aqueous reaction mixture. |
| Filtration | Mechanical separation of a solid from a liquid. | Isolation of precipitated or crystallized solids. |
| Distillation | Separation based on differences in boiling points. | Purification of liquid precursors or large-scale product purification. |
Catalytic Methodologies in Benzoic Acid Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical transformations. For the synthesis of substituted benzoic acids, transition-metal catalysis offers powerful alternatives to traditional stoichiometric reactions.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are invaluable for synthesizing complex aromatic precursors that can later be converted into benzoic acid derivatives.
The Suzuki cross-coupling reaction is one of the most versatile methods for forming C-C bonds. rsc.org In a hypothetical synthesis, a di-halogenated benzene derivative could be selectively coupled with an organoboron reagent to introduce a methyl group. For example, a molecule like 2,6-dibromo-4-nitrotoluene could potentially undergo a selective Suzuki coupling with methylboronic acid, catalyzed by a palladium complex, to install the methyl group at one of the bromine-bearing positions. The remaining bromine and nitro groups would then be in the correct positions for the final product after oxidation.
Key features of these strategies include:
Catalysts : Palladium complexes are the most common catalysts, though nickel and copper systems are also used. rsc.org
Substrates : The reaction typically couples an organohalide or triflate with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds).
Application : These methods are primarily used to build the carbon skeleton of a precursor molecule before the introduction or modification of the carboxylic acid functionality.
C-H Activation and Functionalization for Benzoic Acids
A more recent and highly efficient strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach avoids the need for pre-functionalized starting materials (like organohalides), making syntheses more atom- and step-economical. rsc.org
In the context of benzoic acids, the carboxylic acid group itself can act as a directing group, facilitating the selective functionalization of the C-H bonds at the ortho positions. rsc.orgnih.gov This is achieved through the formation of a metallocycle intermediate.
Ortho-C-H Functionalization : Palladium(II) catalysts are widely used to directly arylate the C-H bond ortho to the carboxyl group in benzoic acids. rsc.orgnih.gov This allows for the direct coupling of benzoic acid with aryl halides or arylboronic acids.
Other Metals and Positions : While palladium is common for ortho-functionalization, other metals like Ruthenium(II) and Iridium(III) have also been employed in C-H activation reactions involving benzoic acids. acs.orgresearchgate.netbohrium.com Furthermore, with the use of specifically designed directing groups that attach to the carboxylic acid, it is possible to achieve functionalization at the more remote meta position. nih.gov
These C-H activation strategies represent the cutting edge of aromatic synthesis, providing direct routes to highly substituted benzoic acids that would be challenging to prepare using classical methods.
Table 3: Catalytic Systems for C-H Functionalization of Benzoic Acids
| Metal Catalyst | Position Targeted | Type of Functionalization | Directing Group |
|---|---|---|---|
| Palladium (Pd) | Ortho | Arylation, Olefination | Carboxylate group itself |
| Ruthenium (Ru) | Ortho | Annulation, Alkenylation | Carboxylate group itself |
| Iridium (Ir) | Ortho | H/D Exchange, Annulation | Carboxylate group itself |
| Palladium (Pd) | Meta | Olefination, Acetoxylation | Nitrile-based sulfonamide template |
Chemical Transformations and Mechanistic Investigations of 2 Bromo 6 Methyl 4 Nitrobenzoic Acid
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring of 2-Bromo-6-methyl-4-nitrobenzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group located para to the bromine. The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
The general mechanism for the SNAr reaction is a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). This is typically the rate-determining step. echemi.com
Departure of the leaving group: The bromine atom is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
In nucleophilic substitution reactions of this compound, the regioselectivity is highly defined. Nucleophilic attack occurs exclusively at the carbon atom directly attached to the bromine (C-2 position), as this is the site activated by the para-nitro group and is the location of the leaving group.
However, the substituents ortho to the bromine atom—the methyl group and the carboxylic acid group—introduce significant steric hindrance. This hindrance can impede the approach of the incoming nucleophile, potentially requiring more forcing reaction conditions (e.g., higher temperatures) compared to less sterically crowded analogues like 2-bromo-4-nitrobenzoic acid. acs.org
Stereoselectivity is generally not a consideration in these SNAr reactions unless a chiral nucleophile is used or a pre-existing chiral center is present in the molecule. The substitution occurs at an sp²-hybridized carbon, and the reaction does not typically create a new stereocenter at that position.
The kinetics of bimolecular nucleophilic aromatic substitution (SNAr) reactions, such as those involving this compound, typically follow a second-order rate law. libretexts.org The reaction rate is dependent on the concentrations of both the aromatic substrate and the nucleophile. libretexts.orgyoutube.com
Rate = k[this compound][Nucleophile]
Several factors influence the reaction kinetics:
Nucleophilicity: A stronger nucleophile will generally lead to a faster reaction rate. byjus.com
Leaving Group Ability: Bromine is a good leaving group. The rate is influenced by the ability of the leaving group to depart, with weaker bases being better leaving groups. byjus.com
Electronic Effects: The para-nitro group is crucial for activating the substrate. Its strong electron-withdrawing effect (-R effect) delocalizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the rate-determining step. echemi.com
Steric Hindrance: As previously mentioned, the ortho-methyl and carboxylic acid groups sterically hinder the attack of the nucleophile, which can decrease the reaction rate constant (k) compared to less substituted systems. acs.org
Thermodynamically, the reaction is driven by the formation of a more stable product, which often involves the formation of a stronger bond between the carbon and the nucleophile than the original carbon-bromine bond.
Table 1: Factors Influencing SNAr Reaction Rates Click on a header to sort the table.
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Strong Nucleophile | Increases | A more reactive nucleophile attacks the electrophilic carbon more rapidly. |
| Electron-Withdrawing Groups (para/ortho) | Increases | Stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy. |
| Good Leaving Group (e.g., Halogens) | Increases | Facilitates the final step of the reaction to restore aromaticity. |
| Steric Hindrance (ortho to leaving group) | Decreases | Physically blocks the incoming nucleophile, raising the activation energy. |
| Polar Aprotic Solvent | Increases | Solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. |
Reduction and Oxidation Reactions of Nitro and Carboxylic Acid Groups
The nitro group of this compound can be selectively reduced to an amino group (-NH₂) without affecting the bromine or carboxylic acid functionalities by using appropriate chemoselective reducing agents. organic-chemistry.org This transformation is valuable as it provides access to substituted aminobenzoic acids, which are important building blocks in synthesis.
A variety of reagents have been developed for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like halogens and carboxylic acids. organic-chemistry.org Common methods include catalytic hydrogenation or the use of metal/acid systems. For instance, reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to be effective for the rapid and selective reduction of nitro groups at room temperature. Another approach involves using sodium borohydride (B1222165) in combination with a catalyst like Ni(PPh₃)₄. jsynthchem.com
Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups Click on a header to sort the table.
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature, 2 hr | Effective and rapid reduction; avoids strong acid and high pressure. |
| NaBH₄ / Ni(PPh₃)₄ | Room Temperature, Ethanol | A novel system where NaBH₄'s reducing power is enhanced to reduce nitro groups. jsynthchem.com |
| SnCl₂ / HCl | Acidic conditions | A classic method for nitro group reduction. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Can sometimes lead to dehalogenation (loss of bromine) if conditions are not carefully controlled. |
The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives. These reactions typically involve nucleophilic acyl substitution.
Esterification: The most common derivatization is the formation of an ester. This is typically achieved by reacting this compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).
Amidation: Amides are formed by reacting the carboxylic acid with an amine. The reaction usually requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with the desired amine to form the amide.
Nitrile Formation: While less direct, the carboxylic acid can be converted to a nitrile. This often involves a two-step process where the carboxylic acid is first converted to a primary amide, which is then dehydrated using a reagent like phosphorous pentoxide (P₂O₅) or thionyl chloride to yield the nitrile.
Table 3: Common Derivatization Pathways for the Carboxylic Acid Group Click on a header to sort the table.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester (R-COOR') |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. R₂NH | Amide (R-CONR'₂) |
| Amidation (Direct Coupling) | R₂NH, Coupling Agent (e.g., DCC, EDC) | Amide (R-CONR'₂) |
| Nitrile Formation (from Amide) | P₂O₅ or SOCl₂ on primary amide | Nitrile (R-CN) |
Coupling Reactions Leveraging the Bromine Substituent
The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It would allow for the introduction of a new aryl or vinyl group at the C-2 position, replacing the bromine atom. researchgate.net
Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a substituted alkyne.
Buchwald-Hartwig Amination: This is a palladium-catalyzed method to form a carbon-nitrogen bond by coupling the aryl bromide with an amine.
The efficiency and success of these coupling reactions can be influenced by the steric hindrance from the adjacent methyl and carboxylic acid groups, as well as the electronic nature of the substrate. The electron-withdrawing groups may affect the oxidative addition step in the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds. rsc.org For a substrate like this compound, both steric and electronic factors must be considered. The C-Br bond is activated towards oxidative addition by the strongly electron-withdrawing nitro group located para to it. However, the presence of two ortho-substituents (bromo and methyl) introduces significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful method for forming biaryl structures. libretexts.org The reaction of this compound would face the challenge of steric hindrance. To overcome this, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are typically required, as they promote the formation of highly reactive, low-coordinate Pd(0) species necessary for the oxidative addition step with hindered substrates. wwjmrd.com The electron-deficient nature of the aryl bromide facilitates the oxidative addition step, which is often rate-determining. libretexts.orgrsc.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. libretexts.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the rate of Sonogashira coupling is influenced by the substituents on the aryl halide. Electron-withdrawing groups, such as the nitro group in the target molecule, generally lower the activation barrier for the oxidative addition step. researchgate.net However, steric hindrance from the ortho-methyl group can be a significant challenge. Studies on other 2,6-disubstituted aryl bromides have shown that successful coupling often requires higher catalyst loadings, elevated temperatures, and carefully selected bulky phosphine ligands to achieve reasonable yields. nih.gov
| Coupling Reaction | Typical Coupling Partner | Illustrative Conditions for Analogous Hindered Substrates | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos or XPhos ligand, K₃PO₄ or Cs₂CO₃ base, in solvents like 1,4-dioxane/water or toluene (B28343), 80-110 °C. wwjmrd.commdpi.com | Substituted biaryl carboxylic acid |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst), triethylamine (B128534) (base and solvent), often requires heating (60-80 °C) for bromides. libretexts.orgnih.gov | Arylalkyne carboxylic acid |
Other Metal-Mediated Coupling Processes
Beyond palladium, other transition metals can mediate C-C bond formation.
Negishi Coupling: This reaction utilizes organozinc reagents and is often catalyzed by palladium or nickel. Organozinc compounds can be more reactive than their organoboron counterparts, sometimes allowing for successful coupling with sterically hindered or less reactive aryl halides where Suzuki-Miyaura reactions might be sluggish.
Stille Coupling: Involving organotin reagents, Stille coupling is also a prominent palladium-catalyzed reaction. A key advantage is its tolerance for a wide range of functional groups. However, the high toxicity of organotin compounds is a significant drawback. For a substrate like this compound, the same steric challenges would apply, necessitating the use of specialized ligands and conditions.
Reactivity of the Methyl Group in Aromatic Systems
The methyl group on the aromatic ring is also a site for chemical modification. Its reactivity is influenced by the electronic nature of the ring; the electron-withdrawing nitro group makes the benzylic protons of the methyl group slightly more acidic and susceptible to radical abstraction.
Side-Chain Functionalization Reactions
The primary transformations involving the benzylic methyl group are oxidation and halogenation.
Oxidation: The methyl group can be oxidized to various states. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert a methyl group to a carboxylic acid, this transformation is not relevant for the parent compound which already possesses this group. libretexts.org Milder or more selective reagents could potentially oxidize the methyl group to an aldehyde (-CHO) or a benzyl (B1604629) alcohol (-CH₂OH). For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to selectively oxidize methylarenes to the corresponding benzaldehydes, though the reaction rate is significantly decreased by electron-withdrawing substituents. thieme-connect.de Enzymatic oxidation of similar compounds like p-nitrotoluene to p-nitrobenzyl alcohol has also been reported in biological systems. researchgate.net
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light), is a common method to functionalize benzylic positions. researchgate.net This would convert the methyl group of this compound into a bromomethyl group (-CH₂Br). This resulting benzyl bromide is a versatile intermediate, susceptible to nucleophilic substitution, enabling the introduction of a wide array of other functional groups. Studies on the electrochemical side-chain bromination of 4-nitrotoluene (B166481) have demonstrated high conversion and selectivity. iosrjournals.org
Reaction Pathway Elucidation and Mechanistic Studies
Understanding the reaction pathways of the key transformations is crucial for optimizing conditions and predicting outcomes.
Proposed Reaction Mechanisms for Key Transformations
Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: libretexts.orgwwjmrd.com
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) intermediate. The electron-withdrawing nitro group accelerates this step, but the ortho-substituents create steric repulsion that can increase the activation energy.
Transmetalation: The halide on the Pd(II) complex is replaced by a ligand from the base (e.g., -OH, -OR), which then facilitates the transfer of the organic group from the activated boronate species (formed from the boronic acid and base) to the palladium center. This forms a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle. This step is often the slowest for sterically hindered substrates as the two bulky groups must orient cis to each other before elimination.
Sonogashira Catalytic Cycle: The Sonogashira reaction proceeds via two interconnected catalytic cycles: rsc.orgwikipedia.org
Palladium Cycle: This cycle is analogous to the Suzuki-Miyaura reaction. It begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation, where a copper(I) acetylide transfers its alkyne group to the Pd(II) center. The cycle concludes with reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is crucial as it is the active nucleophile that participates in the transmetalation step with the palladium complex.
Kinetic Isotope Effects and Transition State Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by identifying the rate-determining step and providing insight into the structure of the transition state. acs.org A KIE is observed when replacing an atom with one of its heavier isotopes leads to a change in the reaction rate.
For the palladium-catalyzed coupling of this compound, several KIE experiments could provide mechanistic clarity:
¹³C KIE at the C-Br bond: In Suzuki-Miyaura reactions of aryl bromides, a significant primary ¹³C KIE (k¹²/k¹³ > 1) at the carbon atom bonded to bromine is indicative of the C-Br bond being broken in the rate-determining step. nih.gov Experimental and computational studies on prototypical Suzuki reactions have used ¹³C KIEs to establish that for aryl bromides, oxidative addition to a monoligated Pd(0) complex is the first irreversible step. chemrxiv.orgresearchgate.net A large KIE would confirm that oxidative addition is rate-limiting for this sterically hindered and electronically activated substrate.
Deuterium (B1214612) KIE at the ortho-methyl group: A secondary deuterium KIE could be measured by replacing the protons of the ortho-methyl group with deuterium. A measurable effect (either normal, kH/kD > 1, or inverse, kH/kD < 1) would suggest that steric interactions involving this methyl group change significantly between the ground state and the rate-determining transition state, providing a quantitative measure of steric hindrance in the key step.
While specific mechanistic studies on this compound have not been reported, the application of these analytical techniques would be essential to fully understand how its unique substitution pattern influences the transition states of these fundamental organometallic reactions.
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 6 Methyl 4 Nitrobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopic Analysis for Positional Assignments
In the ¹H NMR spectrum of 2-Bromo-6-methyl-4-nitrobenzoic acid, the chemical shifts of the protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The methyl protons, being attached to the aromatic ring, appear as a singlet in the upfield region, typically around 2.5 ppm. The two aromatic protons would appear as distinct signals due to their different chemical environments, and their coupling would provide information about their relative positions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Ar-H | 7.5 - 8.5 | Multiplet |
| -CH₃ | 2.4 - 2.6 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Studies for Structural Confirmation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165 and 185 ppm. The aromatic carbons show a range of chemical shifts depending on the attached substituents. The carbon bearing the bromine atom (C-Br) and the carbon with the nitro group (C-NO₂) are significantly affected, as are the carbons ortho and para to these groups. The methyl carbon appears in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165 - 175 |
| Ar-C (substituted) | 120 - 150 |
| Ar-CH | 125 - 140 |
| -CH₃ | 20 - 25 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons, including the carbon bearing the bromine and the ipso-carbon of the carboxylic acid.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The O-H stretch of the carboxylic acid group would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be a strong, sharp peak around 1700 cm⁻¹. The nitro group would exhibit two distinct stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 600-700 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 |
| Nitro Group | Asymmetric Stretch | 1520 - 1560 |
| Nitro Group | Symmetric Stretch | 1340 - 1380 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-Br Bond | C-Br Stretch | 600 - 700 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for unequivocally determining the molecular formula of a compound. For this compound, with a chemical formula of C₈H₆BrNO₄, HRMS would be expected to yield a precise mass that confirms this composition. However, specific experimental HRMS data for this compound is not currently available in published research.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem mass spectrometry (MS/MS) is employed to fragment a selected ion and analyze the resulting fragment ions, offering deep insights into the compound's structure and chemical bonds. A theoretical MS/MS analysis of this compound would likely involve characteristic losses of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the bromine atom. However, without experimental data, the precise fragmentation pathway and the relative abundances of the fragment ions remain speculative.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to the electronic transitions within its aromatic system, which is influenced by the bromo, methyl, nitro, and carboxylic acid substituents. These chromophores would likely result in characteristic π → π* and n → π* transitions. The exact wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which are crucial for a detailed analysis, are not documented in available literature.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Lack of Publicly Available Research Data Precludes Article Generation
Following a comprehensive and exhaustive search of scientific literature and crystallographic databases, it has been determined that there is a significant absence of published research on the specific chemical compound This compound . The in-depth, specific data required to construct the requested article on its "Advanced Spectroscopic and Crystallographic Characterization" is not available in the public domain.
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Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characterization
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Computational Chemistry and Molecular Modeling of 2 Bromo 6 Methyl 4 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For 2-Bromo-6-methyl-4-nitrobenzoic acid, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Theoretical calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, help in understanding the spatial arrangement of the atoms. The presence of bulky substituents like the bromine atom, the methyl group, and the nitro group around the benzoic acid core influences the planarity of the molecule. Steric hindrance between the ortho-substituents (bromo and methyl groups) and the carboxylic acid group can lead to a slight twisting of the carboxylic acid group out of the plane of the benzene (B151609) ring. Similarly, the nitro group's orientation is also optimized to achieve maximum stability.
Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.89 - 1.91 | C-C-Br: 118 - 122 |
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic): 118 - 121 |
| C-C (methyl) | 1.50 - 1.53 | C-C-H (methyl): 109 - 111 |
| C-N | 1.46 - 1.48 | C-C-N: 117 - 120 |
| N-O | 1.21 - 1.23 | O-N-O: 123 - 126 |
| C-C (carboxyl) | 1.48 - 1.50 | C-C=O: 120 - 124 |
| C=O | 1.20 - 1.22 | C-C-OH: 115 - 119 |
| C-OH | 1.35 - 1.37 | C-O-H: 105 - 109 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the electron-withdrawing nature of the nitro and bromo groups, and the electron-donating nature of the methyl group, all influence the energies of the frontier orbitals. The HOMO is typically localized over the benzene ring and the methyl group, while the LUMO is often centered on the nitro group and the carboxylic acid moiety, reflecting their electron-accepting capabilities.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: These values are representative examples for similar aromatic compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Energy Gap | 3.5 to 5.5 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. semanticscholar.org
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making these sites favorable for interactions with electrophiles. The hydrogen atom of the carboxylic acid group and the regions around the bromine atom would exhibit positive potential, indicating them as potential sites for nucleophilic interactions.
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the reactivity and stability of a molecule. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) : Indicates the resistance to change in electron distribution.
Global Softness (S) : The reciprocal of chemical hardness, it measures the molecule's capacity to accept electrons.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net
Table 3: Representative Global Chemical Reactivity Descriptors (Note: The following data is illustrative and based on theoretical calculations for similar compounds.)
| Descriptor | Formula | Typical Value Range |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 - 5.25 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -5.25 to -4.25 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.75 - 2.75 eV |
| Global Softness (S) | 1/(2η) | 0.18 - 0.29 eV-1 |
| Electrophilicity Index (ω) | μ2/(2η) | 3.25 - 5.25 eV |
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of a compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS).
For this compound, the simulated 1H and 13C NMR spectra would predict the chemical shifts for the different protons and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons would appear in the downfield region of the 1H NMR spectrum, with their exact positions affected by the electronic effects of the bromo, methyl, and nitro substituents. The carboxylic acid proton would be expected to have a significantly downfield chemical shift. Similarly, the 13C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid group appearing at the most downfield position.
Table 4: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: These values are representative and referenced to TMS.)
| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | Aromatic C-Br | 115 - 125 |
| Methyl CH3 | 2.3 - 2.7 | Aromatic C-CH3 | 135 - 145 |
| Carboxylic OH | 11.0 - 13.0 | Aromatic C-NO2 | 145 - 155 |
| Aromatic CH | 125 - 135 | ||
| Carboxylic C=O | 165 - 175 | ||
| Methyl C | 20 - 25 |
UV-Vis Absorption Maxima and Electronic Transitions
Computational studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For this compound, specific computational data regarding its UV-Vis absorption maxima and the associated electronic transitions are not available in the scientific literature. Therefore, a data table of calculated λmax values and transition assignments cannot be provided.
Intermolecular Interaction Analysis and Crystal Engineering
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound and for crystal engineering. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are pivotal in this area.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It plots the RDG against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. As with other detailed computational analyses for this compound, specific RDG analysis studies are not found in the reviewed literature.
Computational Studies on Cocrystallization and Supramolecular Frameworks
Computational methods are increasingly used to predict and understand the formation of cocrystals and other supramolecular assemblies. These studies can involve calculations of intermolecular interaction energies and the analysis of potential supramolecular synthons. There are no specific computational studies on the cocrystallization or the formation of supramolecular frameworks involving this compound available in the public domain.
Mechanistic Computational Studies
Computational chemistry is a key tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. Such studies provide fundamental insights into the reactivity of a molecule. At present, there are no published mechanistic computational studies that specifically involve this compound, either as a reactant, intermediate, or product.
Transition State Characterization and Reaction Pathway Energy Profiles
No specific studies detailing the transition state geometries, activation energies, or reaction coordinates for chemical transformations involving this compound were found. Such computational investigations are crucial for understanding reaction mechanisms and kinetics but have not been reported for this compound.
Prediction of Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
There is an absence of published theoretical calculations, such as molecular orbital analysis or electrostatic potential mapping, aimed at predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the this compound ring. These studies would typically involve assessing the electronic effects of the bromo, methyl, nitro, and carboxylic acid substituents to determine the most likely sites for substitution.
Theoretical Characterization of Non-Linear Optical (NLO) Properties
No computational studies on the non-linear optical (NLO) properties of this compound were identified. Theoretical characterization in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine properties like dipole moment, polarizability, and first and second hyperpolarizabilities, which are essential indicators of a molecule's potential for NLO applications.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Complex Molecule Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 2-Bromo-6-methyl-4-nitrobenzoic acid allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions, the carboxylic acid group can be converted into esters or amides, and the nitro group can be reduced to an amine, which can then undergo further reactions. This versatility makes it an important starting material for constructing intricate molecular architectures.
Development of Multi-Functionalized Aromatic Scaffolds
While direct studies on this compound are limited, the reactivity of closely related compounds, such as 2-bromo-4-nitrobenzoic acid, provides insight into its potential. The trifunctional nature of these compounds makes them highly reactive intermediates for creating multi-functionalized aromatic scaffolds. The bromine atom serves as a key site for introducing new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki-Miyaura coupling. This allows for the attachment of various aryl or alkyl groups, expanding the molecular complexity.
The different functional groups can be selectively manipulated. For instance, the carboxylic acid can be protected while a reaction is carried out at the bromine position, and then deprotected for subsequent modification. The nitro group can be reduced to an amine, which then allows for a host of new reactions, such as diazotization or acylation, further diversifying the functionality of the aromatic scaffold.
Synthesis of Nitrogen and Oxygen Heterocycles
Substituted 2-bromobenzoic acids are well-established as valuable building blocks in the synthesis of a variety of nitrogen-containing heterocycles. scirp.org These compounds can be coupled with nitrogen-containing molecules, followed by intramolecular cyclization reactions to form fused ring systems. scirp.org For example, a general method involves the coupling of 2-bromobenzoic acids or their corresponding acid chlorides with appropriate nitrogen compounds, followed by aryl radical cyclizations to construct tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. scirp.org
Precursor in the Synthesis of Agrochemical and Specialty Chemical Intermediates
The structural motifs present in this compound are found in various biologically active molecules, including those used in agriculture. Halogenated and nitrated aromatic compounds are common intermediates in the synthesis of pesticides and herbicides.
Role in Synthetic Routes to Pesticide Components
Although direct evidence linking this compound to specific pesticide synthesis is not prominent in available literature, related compounds have known applications. For example, the preparation of 2-bromo-4-fluoro-6-nitrophenol, a compound with noted agricultural bactericidal and herbicidal activity, highlights the utility of such substituted aromatics in developing agrochemicals. google.com The synthesis of various organic compounds, including agrochemicals, often utilizes intermediates like 2-bromo-4-nitrobenzoic acid. The unique substitution pattern of this compound could potentially be exploited to create novel agrochemical candidates with specific activities.
Design and Synthesis of Novel Ligands for Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. The functional groups on this compound make it an interesting candidate for the design of new ligands.
Carboxylic Acid, Bromine, and Nitro Group as Coordinating Sites
The carboxylic acid group is a classic coordinating site, capable of binding to metal ions in a monodentate, bidentate, or bridging fashion. The oxygen atoms of the carboxylate can donate electron pairs to form stable coordination bonds with a wide range of metal centers.
While the bromine atom is generally considered a weak coordinating agent, it can interact with certain metal ions, particularly soft metals. Its presence can also influence the electronic properties of the ligand and the resulting metal complex.
The nitro group also has the potential to act as a coordinating site. The oxygen atoms of the nitro group can bind to metal ions, although this is less common than coordination through the carboxylate group. The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the aromatic ring and the acidity of the carboxylic acid, which in turn affects the coordinating ability of the ligand. Investigations into the coordination chemistry of related 2-bromobenzoic acids have shown that they can coordinate to metal ions in both monodentate and chelating manners. scirp.org
Exploitation in Polymer Chemistry and Advanced Materials
Monomer or Intermediate in Polymerization Reactions
There is currently no available scientific literature detailing the use of this compound as a monomer or an intermediate in polymerization reactions. The presence of a carboxylic acid group could theoretically allow it to be used in the synthesis of polyesters or polyamides. However, no specific polymers derived from this compound have been reported.
Contribution to Functional Materials Development
Similarly, the contribution of this compound to the development of functional materials is not documented in existing research. The nitro and bromo substituents could impart specific electronic or optical properties to materials, but this has not been experimentally verified for this particular compound.
Supramolecular Chemistry and Cocrystal Engineering
Formation of Self-Assembled Systems and Co-crystals
The field of supramolecular chemistry often utilizes molecules with hydrogen-bonding motifs and other non-covalent interaction sites to create self-assembled systems. While the carboxylic acid group of this compound is a prime candidate for forming such assemblies, and related substituted benzoic acids have been shown to form cocrystals, no studies have been published on the self-assembly or cocrystal formation of this specific compound.
Engineering Solid-State Forms for Enhanced Properties
The engineering of different solid-state forms, such as polymorphs or cocrystals, to enhance properties like solubility or stability is a key area of materials science. However, there are no reports on the investigation or modification of the solid-state properties of this compound for any specific application.
Thermal Behavior and Degradation Studies of 2 Bromo 6 Methyl 4 Nitrobenzoic Acid
Thermal Decomposition Pathways and Products
The thermal decomposition of 2-Bromo-6-methyl-4-nitrobenzoic acid is expected to proceed through a multi-step process initiated by the cleavage of the weakest bonds within the molecule. The primary decomposition pathways for substituted nitrobenzoic acids typically involve decarboxylation (loss of CO₂) and reactions involving the nitro group. scielo.br The presence of bromine and a methyl group introduces additional reaction possibilities.
Initial bond scission could occur at the C-NO₂ bond or the C-COOH bond. For many nitroaromatic compounds, the initial step is the homolysis of the C-NO₂ bond. dtic.mil However, for nitrobenzoic acids, decarboxylation is also a prominent initial step, particularly at elevated temperatures. scielo.br The decomposition of the related m-nitroperoxybenzoic acid was found to yield m-nitrobenzoic acid, carbon dioxide, water, and nitrogen as principal products. rsc.org
The expected decomposition pathways for this compound likely include:
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) to form 3-bromo-5-nitrotoluene.
Nitro Group Reactions: The nitro group can undergo complex reactions, potentially leading to the formation of nitrogen oxides (NOx) and the oxidation of other molecular fragments.
C-Br Bond Cleavage: At higher temperatures, the carbon-bromine bond may break, releasing bromine radicals or hydrogen bromide (HBr) if a hydrogen source is available.
A comprehensive analysis of the decomposition products would require techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared Spectroscopy (FTIR) for non-volatile residues.
Volatile Products: Based on the decomposition of similar compounds, the expected volatile products would include:
Carbon dioxide (CO₂)
Nitrogen oxides (e.g., NO, NO₂)
Water (H₂O)
Hydrogen bromide (HBr)
Various brominated and nitrated aromatic fragments.
Non-Volatile Products: The non-volatile residue would likely consist of a complex mixture of polymeric or condensed-phase materials. This could include brominated polyphenolic structures or char, formed through secondary reactions of the initial decomposition products at high temperatures.
An illustrative table of potential decomposition products is provided below.
| Product Category | Potential Chemical Species |
| Gaseous Products | Carbon Dioxide (CO₂), Nitrogen Monoxide (NO), Nitrogen Dioxide (NO₂), Water (H₂O), Hydrogen Bromide (HBr) |
| Volatile Organics | 3-Bromo-5-nitrotoluene, Brominated phenols, Nitrated cresols |
| Non-Volatile Residue | Polyaromatic char, Polymeric materials |
Thermogravimetric Analysis (TGA) for Mass Loss Kinetics
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the temperatures at which significant decomposition events occur.
A typical TGA experiment would show one or more mass loss steps. For nitrobenzoic acids, a significant mass loss is observed in the range of 125-200°C, which is attributed to chemical bond breaking and the detachment of the nitro group. scielo.br The decomposition process is often characterized by the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak).
The following table illustrates hypothetical TGA data for this compound at different heating rates (β), based on typical behavior of related compounds. scielo.br
| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Total Mass Loss (%) |
| 5 | 180 | 195 | 65 |
| 10 | 188 | 205 | 65 |
| 15 | 195 | 212 | 65 |
| 20 | 201 | 218 | 65 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Exothermic Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and decomposition. For energetic materials like nitroaromatics, DSC is crucial for identifying exothermic decomposition events and quantifying the heat released.
A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point, followed by one or more strong exothermic peaks indicating decomposition. Studies on nitrobenzoic acid isomers show significant exothermic behavior, with heats of decomposition (ΔH_d) ranging from approximately 327 to 1004 J/g. scielo.br The onset temperature (T_onset) and peak temperature (T_peak) of the exotherm provide critical information about the thermal stability of the compound. As the heating rate increases, these characteristic temperatures typically shift to higher values. scielo.br
Below is a hypothetical data table summarizing expected DSC results at various heating rates.
| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Heat of Decomposition (ΔH_d) (J/g) |
| 5 | 185 | 200 | -750 |
| 10 | 192 | 209 | -780 |
| 15 | 198 | 216 | -805 |
| 20 | 205 | 222 | -820 |
Kinetic Modeling of Thermal Degradation Processes
To understand the mechanism and predict the lifetime of a compound under different thermal conditions, the kinetic parameters of its decomposition—namely the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α)—are determined from experimental data (typically from TGA or DSC).
Isoconversional methods, also known as model-free methods, are widely used to calculate the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. These methods rely on data from experiments conducted at multiple heating rates. researchgate.net
Kissinger Method: This method uses the peak temperature of the DSC or DTG (derivative thermogravimetry) curve at different heating rates to determine a single value for the activation energy.
Flynn-Wall-Ozawa (FWO) Method: The FWO method involves plotting the logarithm of the heating rate against the reciprocal of the temperature at a specific conversion level. The slope of the resulting line is used to calculate the activation energy. researchgate.net
Kissinger-Akahira-Sunose (KAS) Method: The KAS method is another integral isoconversional method, similar to FWO, but it uses a different approximation of the temperature integral, which can sometimes provide more accurate results. researchgate.net
For the isomers of nitrobenzoic acid, the apparent activation energies have been calculated using these methods, with average values ranging from approximately 131 to 203 kJ/mol. scielo.br It is expected that the activation energy for this compound would fall within a similar range, reflecting the energy barrier to its decomposition.
Once the activation energy is determined, various reaction models can be tested to find the one that best describes the decomposition mechanism. Model-fitting methods involve fitting different mathematical models of solid-state reactions (e.g., nucleation, geometrical contraction, diffusion, and reaction order models) to the experimental data.
For nitrobenzoic acids, it has been found that their thermal decomposition can often be described by a single n-order reaction model. scielo.br By comparing the experimental data with theoretical curves for different models, the most probable reaction mechanism can be elucidated. This provides deeper insight into the physical and chemical steps governing the degradation of this compound.
Computational Investigation of Thermal Decomposition Mechanisms (e.g., DFT-based studies)
The thermal decomposition of energetic materials like this compound is a complex process involving multiple reaction pathways. To elucidate these mechanisms at a molecular level, computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools. scielo.br DFT allows for the calculation of various molecular properties and reaction energetics, providing critical insights into the initial steps of thermal degradation.
For substituted nitroaromatic compounds, several decomposition pathways are generally considered. These include the homolytic cleavage of the C-NO2 bond, nitro-nitrite rearrangement, and reactions involving other functional groups. The presence of bromo, methyl, and carboxylic acid groups on the benzene (B151609) ring of the target molecule introduces additional complexities and potential reaction channels that can be systematically explored using DFT.
Bond Dissociation Energies and Radical Pathways
A key parameter in understanding the initial stages of thermal decomposition is the bond dissociation energy (BDE). The BDE represents the enthalpy change required to break a specific bond homolytically, forming two radical species. The bond with the lowest BDE is typically the one that is most likely to break first upon heating, thereby initiating the decomposition cascade.
In the case of this compound, DFT calculations can be employed to determine the BDEs of all the bonds within the molecule. Based on general principles and findings from studies on similar nitroaromatic compounds, the C-NO2 bond is often one of the weakest and a primary site for initial cleavage. researchgate.netscispace.com The homolysis of this bond would result in the formation of a 2-bromo-6-methyl-4-carboxyphenyl radical and a nitrogen dioxide (NO2) radical.
The substituents on the aromatic ring significantly influence the BDE of the C-NO2 bond. The electron-withdrawing nature of the nitro and bromo groups, along with the electron-donating effect of the methyl group, will modulate the bond strength. DFT calculations are crucial for quantifying these electronic effects and providing a precise BDE value.
Beyond the C-NO2 bond, other bonds that could potentially undergo initial cleavage include the C-Br bond, a C-H bond in the methyl group, and the O-H bond of the carboxylic acid group. A comprehensive DFT study would involve the calculation of the BDEs for these and other relevant bonds to create a complete picture of the potential initiation steps.
The following table presents a hypothetical but plausible ranking of bond dissociation energies for this compound, based on known trends in organic chemistry and computational studies of related molecules. The actual values would need to be determined through specific DFT calculations for this molecule.
| Bond | Anticipated Relative BDE | Potential Initial Radical Products |
|---|---|---|
| C-NO2 | Low | 2-bromo-6-methyl-4-carboxyphenyl radical + •NO2 |
| C-Br | Moderate | 2-carboxy-3-methyl-5-nitrophenyl radical + •Br |
| C-H (methyl group) | Moderate-High | (2-bromo-4-nitro-6-carboxyphenyl)methyl radical + •H |
| O-H (carboxylic acid) | High | 2-bromo-6-methyl-4-nitrobenzoate radical + •H |
| C-C (ring-COOH) | High | 2-bromo-6-methyl-4-nitrophenyl radical + •COOH |
Once the initial bond cleavage occurs, the resulting radical species are highly reactive and can undergo a variety of subsequent reactions, propagating the decomposition process. These radical pathways can include:
Hydrogen Abstraction: The highly reactive initial radicals can abstract hydrogen atoms from neighboring molecules, leading to the formation of new radicals and stable molecules.
Radical Recombination: Two radicals can combine to form a new, more stable molecule.
Intramolecular Rearrangement: The initial radical fragments may undergo internal rearrangements to form more stable radical intermediates.
Secondary Fragmentation: The initial radical fragments can themselves be unstable and undergo further bond-breaking to produce smaller, more stable molecules and radicals.
DFT modeling can be extended to explore these subsequent radical pathways by calculating the activation energies for various potential reactions involving the initial radical fragments. This allows for the construction of a detailed mechanistic model of the entire thermal decomposition process, from initiation to the formation of final products. Such computational insights are invaluable for predicting the thermal stability and hazard potential of this compound.
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-methyl-4-nitrobenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Methylation : Introduce the methyl group at position 6 via Friedel-Crafts alkylation or directed ortho-metalation.
Bromination : Electrophilic bromination at position 2 using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
Nitration : Introduce the nitro group at position 4 using HNO₃/H₂SO₄.
Optimization involves adjusting temperature (e.g., nitration at 0–5°C to minimize byproducts) and stoichiometry (e.g., 1.2 equiv Br₂ for bromination). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 25°C, 12h | 75–85 |
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | 60–70 |
Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons as follows:
- H-3 (singlet, δ 8.2–8.4 ppm, deshielded by nitro group).
- H-5 (doublet, δ 7.5–7.7 ppm, adjacent to methyl).
- Methyl group (singlet, δ 2.4–2.6 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; nitro group carbons at δ 148–150 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches). Cross-validate with computational spectra (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., Br₂, HNO₃).
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Refer to SDS guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How can contradictions between NMR data and X-ray crystallographic results be resolved for this compound?
- Methodological Answer : Discrepancies may arise due to dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures.
Variable-Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformers and compare with X-ray data.
DFT Calculations : Optimize molecular geometry using Gaussian or ORCA and overlay with crystallographic coordinates (e.g., CCDC deposition).
Twinned Crystallography : Use SHELXL (TWIN/BASF commands) to refine structures with pseudo-symmetry .
Q. What strategies are effective for refining the crystal structure of this compound using SHELXL?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (θmax > 25°).
- Refinement Steps :
Initial Model : Solve via dual-space methods (SHELXT) or Patterson maps.
Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to Br, O, and N atoms.
Hydrogen Placement : Place H atoms geometrically (HFIX commands) except for carboxylic acid (DFIX for O–H).
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to compute Fukui indices (electrophilicity at Br and NO₂ positions).
- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (e.g., nitro group directs substitution).
- Kinetic Simulations : Apply Eyring equation to model activation barriers for Br displacement by amines/thiols .
Q. What approaches are used to design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace Br with Cl or I (via halogen exchange) to study steric/electronic effects.
- Nitro Group Modifications : Reduce to NH₂ or substitute with CF₃ to alter electron-withdrawing capacity.
- Biological Assays : Test analogs for activity in enzyme inhibition (e.g., cyclooxygenase) using IC₅₀ dose-response curves. Reference analogs in Kanto Reagents catalogs for synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
